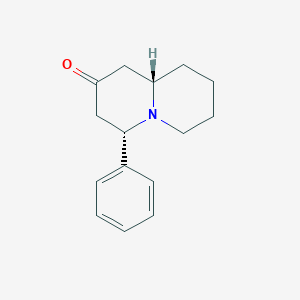
(4S,9aS)-4-Phenyloctahydro-2H-quinolizin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,9aS)-4-Phenyloctahydro-2H-quinolizin-2-one is a complex organic compound that belongs to the class of quinolizidine alkaloids. These compounds are known for their diverse biological activities and are often found in various natural products. The structure of this compound includes a quinolizidine core with a phenyl group attached, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,9aS)-4-Phenyloctahydro-2H-quinolizin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of catalysts such as palladium or platinum to facilitate the cyclization process. The final product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, industrial methods may include the use of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4S,9aS)-4-Phenyloctahydro-2H-quinolizin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinolizidine ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Nucleophiles: Sodium hydride, lithium diisopropylamide
Major Products Formed
Scientific Research Applications
(4S,9aS)-4-Phenyloctahydro-2H-quinolizin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4S,9aS)-4-Phenyloctahydro-2H-quinolizin-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to (4S,9aS)-4-Phenyloctahydro-2H-quinolizin-2-one include:
(3aR,4S,9aS)-pyrazolo[3,4-g]isoquinolines: These compounds share a similar quinolizidine core and exhibit comparable biological activities.
Tetrahydroisoquinolines: These compounds also contain a quinolizidine ring and are known for their diverse pharmacological properties.
Uniqueness
What sets this compound apart from similar compounds is its unique structural features, such as the specific stereochemistry and the presence of a phenyl group
Properties
CAS No. |
57934-06-2 |
|---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
(4S,9aS)-4-phenyl-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one |
InChI |
InChI=1S/C15H19NO/c17-14-10-13-8-4-5-9-16(13)15(11-14)12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2/t13-,15-/m0/s1 |
InChI Key |
GVLOLVDJXPJOEA-ZFWWWQNUSA-N |
Isomeric SMILES |
C1CCN2[C@@H](C1)CC(=O)C[C@H]2C3=CC=CC=C3 |
Canonical SMILES |
C1CCN2C(C1)CC(=O)CC2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,7,7-Tetramethyl-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B14609941.png)
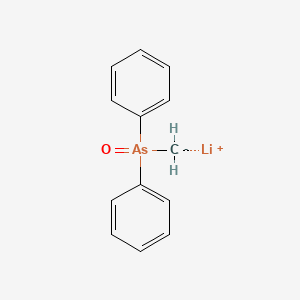
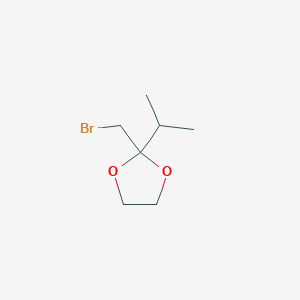
![Dispiro[2.0.2.5]undeca-1,5-diene](/img/structure/B14609968.png)
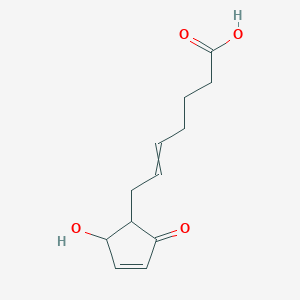
![(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14609979.png)
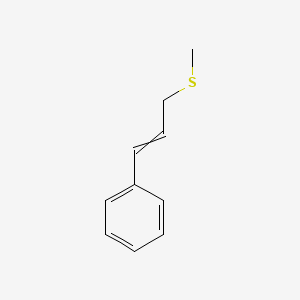

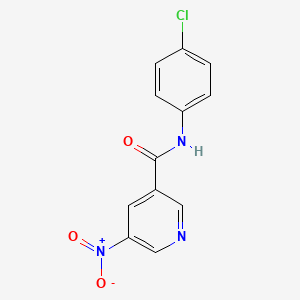
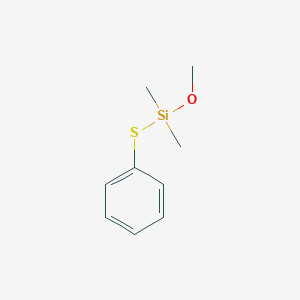
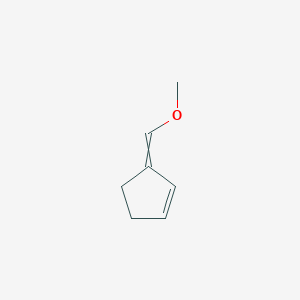
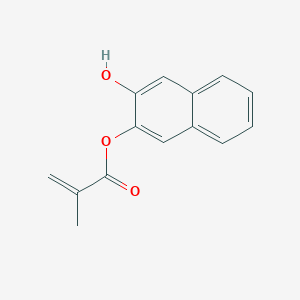
![1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14610010.png)

